Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate is a thiophene derivative with the molecular formula C13H13NO3S. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Gewald reaction is particularly favored for its simplicity and efficiency in producing aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate
Uniqueness
Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
849659-42-3 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(7-18-12(11)14)8-4-3-5-9(15)6-8/h3-7,15H,2,14H2,1H3 |
InChI Key |
NLTAYMDQSMAQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
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